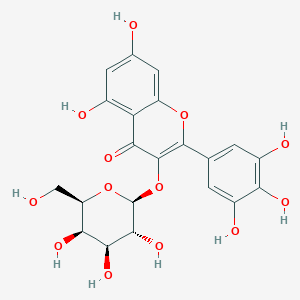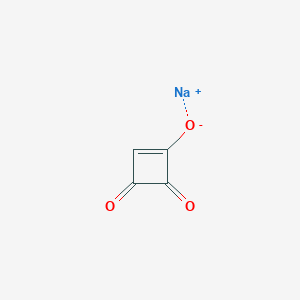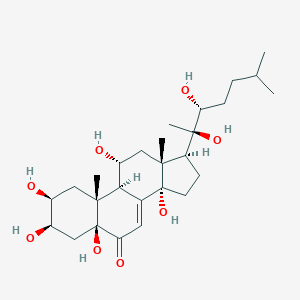
Myricetin-3-O-galactosid
Übersicht
Beschreibung
Myricetin 3-galactoside is a naturally occurring flavonoid glycoside, specifically a galactoside derivative of myricetin. Myricetin is a flavonol, a type of flavonoid, which is widely distributed in the plant kingdom. Myricetin 3-galactoside is found in various fruits, vegetables, and beverages such as tea and wine. It is known for its potent antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, anticancer, and cardioprotective effects .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in preventing and treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Wirkmechanismus
Myricetin 3-galactoside exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and upregulate antioxidant enzymes, thereby reducing oxidative stress. Additionally, it modulates various signaling pathways involved in inflammation, apoptosis, and cell proliferation. For example, it can inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer .
Biochemische Analyse
Biochemical Properties
Myricetin 3-O-galactoside has been found to inhibit xanthine oxidase (XO) activity, a form of oxidase that catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition helps reduce lipid peroxidation and clear free radicals , demonstrating the compound’s antioxidant properties.
Cellular Effects
Myricetin 3-O-galactoside has been shown to exert various effects on cellular processes. It has been found to suppress inflammatory cytokines, which can help reduce inflammation at the cellular level . Additionally, it has been suggested to interfere with DNA replication pathways, which could potentially control viral infections .
Molecular Mechanism
The molecular mechanism of Myricetin 3-O-galactoside involves its interaction with various biomolecules. It has been found to inhibit xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, Myricetin 3-O-galactoside can prevent the formation of uric acid, a byproduct of purine metabolism that can contribute to conditions like gout if produced in excess .
Temporal Effects in Laboratory Settings
As an antioxidant, it can help protect cells from damage caused by free radicals over time .
Dosage Effects in Animal Models
Its parent compound, myricetin, has been shown to have hypoglycemic effects in rats, suggesting that Myricetin 3-O-galactoside may have similar effects .
Metabolic Pathways
Myricetin 3-O-galactoside is involved in the flavonoid biosynthesis pathway . It is a product of the action of the enzyme flavonol 3-O-galactosyltransferase, which transfers a galactosyl moiety to the 3-OH group of myricetin .
Transport and Distribution
Flavonoids like Myricetin 3-O-galactoside are generally known to be transported in the body through the bloodstream and can be distributed to various tissues .
Subcellular Localization
Flavonoids like Myricetin 3-O-galactoside are generally known to be able to cross cell membranes and can be found in various subcellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of myricetin 3-galactoside can be achieved through enzymatic methods. One such method involves the use of engineered Escherichia coli (E. coli) as a whole-cell biocatalyst. This process involves the expression of specific glycosyltransferase enzymes that facilitate the attachment of a galactose moiety to myricetin .
Industrial Production Methods: Industrial production of myricetin 3-galactoside typically involves the extraction of myricetin from plant sources followed by enzymatic glycosylation. The use of biotechnological approaches, such as the employment of genetically modified microorganisms, has been explored to enhance the yield and efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: Myricetin 3-galactoside undergoes various chemical reactions, including:
Oxidation: Myricetin 3-galactoside can be oxidized to form quinones and other oxidation products.
Hydrolysis: Acidic or enzymatic hydrolysis can cleave the glycosidic bond, releasing myricetin and galactose.
Substitution: The hydroxyl groups on the myricetin moiety can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific glycosidases can be used for hydrolysis.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Hydrolysis: Myricetin and galactose.
Substitution: Various myricetin derivatives depending on the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Myricetin 3-galactoside is similar to other flavonoid glycosides such as quercetin 3-galactoside and kaempferol 3-galactoside. it is unique in its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct antioxidant and biological activities .
Similar Compounds:
- Quercetin 3-galactoside
- Kaempferol 3-galactoside
- Myricetin 3-rhamnoside
- Myricetin 3-arabinoside
Eigenschaften
IUPAC Name |
5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O13/c22-5-12-15(28)17(30)18(31)21(33-12)34-20-16(29)13-8(24)3-7(23)4-11(13)32-19(20)6-1-9(25)14(27)10(26)2-6/h1-4,12,15,17-18,21-28,30-31H,5H2/t12-,15+,17+,18-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHXFLPXBUAOJM-MGMURXEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166087 | |
| Record name | Myricetin 3-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
15648-86-9 | |
| Record name | Myricetin 3-O-galactoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15648-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricetin 3-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015648869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myricetin 3-galactoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30166087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myricetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 201 °C | |
| Record name | Myricetin 3-galactoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034358 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8H-1,3-Dioxolo[4,5-h][1]benzopyran-8-one](/img/structure/B191875.png)







![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)


